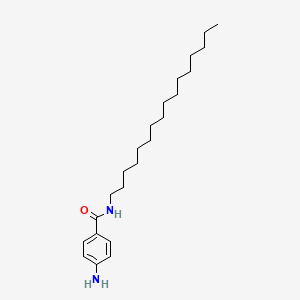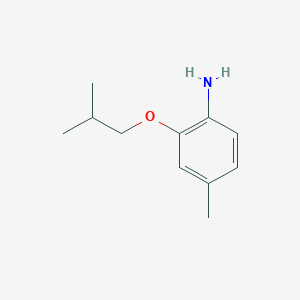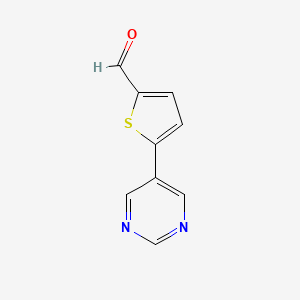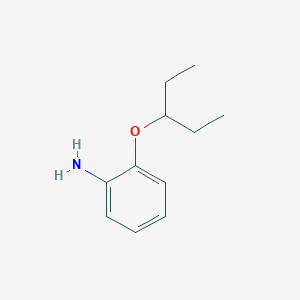
2-(Pentan-3-yloxy)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of aniline derivatives, including 2-(Pentan-3-yloxy)aniline, involves modifying aniline monomers with various characteristics. This allows for the study of the effect of the substituent on the respective polymer . The structures and composition of the polymers synthesized are confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H17NO. Further analysis of its structure would require more specific data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in the synthesis of polymers. For instance, it’s used in the polymerization of new aniline derivatives . The polymers synthesized are soluble in common organic solvents, making them suitable for creating films .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- The synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline, a significant intermediate of pendimethalin, has been catalyzed by acidic ionic liquids, showing excellent catalytic activity and reusability, indicating its potential for green technology in industrial applications (Xu Dan-qian, 2011).
- Another study highlighted the polymerization of aniline derivatives in a water/pentane biphasic system, leading to the formation of amorphous materials and water-soluble oligomers. This research opens new pathways for polymer synthesis in diverse environments (M. Mazur, 2007).
Material Science and Polymer Research
- Research into the synthesis, characterization, and crystal structure of novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones, treated with hydrazine hydrate, offers insights into the development of new materials with potential applications in various fields (A. Saeed et al., 2009).
- The study of the electrochemical polymerization of aniline in sodium dodecyl sulfate (SDS) admicelles presents a novel approach to creating polyaniline films, suggesting potential applications in sensors and controlled drug release (R. Guo et al., 2005).
Chemical Synthesis and Structure Analysis
- An investigation into the synthesis of 2-azabicyclo[2.1.0]pentanes through intramolecular nucleophilic substitution highlights the creation of complex molecules, contributing to advancements in chemical synthesis techniques (Tsutomu Kimura et al., 2017).
- The formation of rhenium complexes with 2-(diphenylphosphinomethyl)aniline and the discovery of a cyclic, trinuclear oxorhenium(V) core offer significant insights into the field of inorganic chemistry, with implications for catalyst development and material science (Jennifer Schroer et al., 2010).
Safety and Hazards
The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and damage to organs through prolonged or repeated exposure . It is suspected of causing genetic defects and cancer .
Direcciones Futuras
The future directions for 2-(Pentan-3-yloxy)aniline could involve its use in the synthesis of other compounds. For instance, the stereoselective Michael addition of 2-(pentan-3-yloxy)acetaldehyde to N-[(Z)-2-nitroethenyl]acetamide is a key step in the organocatalytic synthesis of oseltamivir, the active ingredient in the anti-influenza drug Tamiflu .
Propiedades
IUPAC Name |
2-pentan-3-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVIGOFLFFJROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306958 | |
| Record name | 2-(1-Ethylpropoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
640767-47-1 | |
| Record name | 2-(1-Ethylpropoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640767-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Ethylpropoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



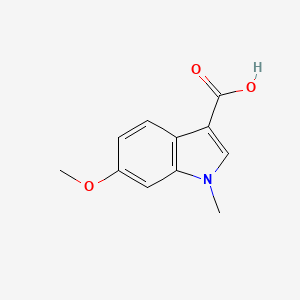
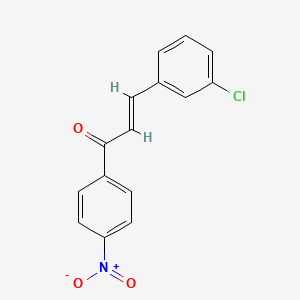

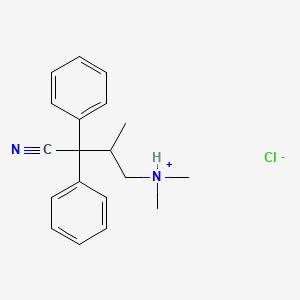
![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)

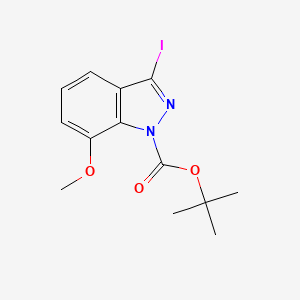


![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)
